ChX710
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChX710 is a chemical compound known for its ability to activate the type I interferon response to cytosolic DNA. This activation is achieved by priming specific Interferon-Stimulated Genes (ISGs), inducing the ISRE promoter sequence, and facilitating the phosphorylation of Interferon Regulatory Factor (IRF) 3
Preparation Methods
The synthesis of ChX710 involves several steps, including the preparation of intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s integrity and activity.
Chemical Reactions Analysis
ChX710 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ChX710 has a wide range of scientific research applications, including:
Antiviral Research: The compound is being explored as a potential broad-spectrum antiviral agent that modulates cell defense mechanisms rather than targeting the virus directly.
Cancer Research: This compound’s ability to activate the immune response makes it a candidate for cancer immunotherapy research.
Biological Studies: Researchers use this compound to investigate the molecular pathways involved in the immune response to cytosolic DNA.
Mechanism of Action
ChX710 exerts its effects by activating the type I interferon response to cytosolic DNA. This activation involves the induction of the ISRE promoter sequence, specific cellular Interferon-Stimulated Genes (ISGs), and the phosphorylation of Interferon Regulatory Factor (IRF) 3 . The compound’s mechanism of action is dependent on the adaptor MAVS and IRF1, but it is IRF3 independent . This compound efficiently primes the cellular response to transfected plasmid DNA, leading to potent synergistic effects on IFN-β secretion and ISG expression levels .
Comparison with Similar Compounds
ChX710 is unique in its ability to activate the type I interferon response to cytosolic DNA. Similar compounds include:
DD363: Another compound identified for its immunostimulatory properties.
MSA-2: A potent and orally available non-nucleotide STING agonist.
BI 7446: A selective cyclic dinucleotide-based stimulator of interferon genes.
Compared to these compounds, this compound stands out due to its specific activation of the ISRE promoter sequence and its unique chemical structure .
Properties
IUPAC Name |
N-[1-(dimethylamino)propan-2-yl]-2-pyridin-4-yl-1H-benzimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12(11-23(2)3)20-18(24)14-5-4-6-15-16(14)22-17(21-15)13-7-9-19-10-8-13/h4-10,12H,11H2,1-3H3,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAALGAOSBFHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.